BENZ(a)ANTHRACENE-7-THIOL

Physicochemical properties Computational chemistry Procurement specification

BENZ(a)ANTHRACENE-7-THIOL (benzo[a]anthracene-7-thiol) is a polycyclic aromatic hydrocarbon (PAH) derivative with a thiol (–SH) group at the 7‑position of the benz[a]anthracene scaffold (CAS 63018-57-5; molecular formula C₁₈H₁₂S; exact mass 260.066 Da). It belongs to the class of sulfur‑containing PAH analogs, which are of interest as synthetic intermediates for thioether‑linked bioactive dimers, as precursors for self‑assembled monolayers on metal surfaces, and as building blocks for organic electronic materials.

Molecular Formula C18H12S
Molecular Weight 260.4 g/mol
CAS No. 63018-57-5
Cat. No. B13942021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZ(a)ANTHRACENE-7-THIOL
CAS63018-57-5
Molecular FormulaC18H12S
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)S
InChIInChI=1S/C18H12S/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H
InChIKeyBYDZSGUMFLJKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BENZ(a)ANTHRACENE-7-THIOL (CAS 63018-57-5) – Class Identity, Physicochemical Profile, and Procurement Baseline


BENZ(a)ANTHRACENE-7-THIOL (benzo[a]anthracene-7-thiol) is a polycyclic aromatic hydrocarbon (PAH) derivative with a thiol (–SH) group at the 7‑position of the benz[a]anthracene scaffold (CAS 63018-57-5; molecular formula C₁₈H₁₂S; exact mass 260.066 Da) . It belongs to the class of sulfur‑containing PAH analogs, which are of interest as synthetic intermediates for thioether‑linked bioactive dimers, as precursors for self‑assembled monolayers on metal surfaces, and as building blocks for organic electronic materials [1]. The computed physicochemical properties—density 1.274 g cm⁻³, boiling point 489.6 °C, flash point 258.9 °C, logP 5.4–5.8, and topological polar surface area 1 Ų —place it among the highly lipophilic, thermally stable aromatic thiols. However, the peer‑reviewed literature directly characterizing this specific compound remains extremely sparse, and most available data derive from calculated rather than experimental measurements.

Direct aryl-thiol attachment for metal surface anchoring studies
Monomeric precursor for dimeric benz[a]anthracene thioether synthesis
Lipophilic thiol profile supports partitioning and chromatographic research

Why BENZ(a)ANTHRACENE-7-THIOL Cannot Be Replaced by In‑Class Analogs Without Experimental Validation


The benz[a]anthracene core is a known carcinogenic scaffold whose biological and physicochemical behavior is exquisitely sensitive to the nature and position of substituents [1]. The direct attachment of a thiol group at the 7‑position distinguishes BENZ(a)ANTHRACENE-7-THIOL from the parent hydrocarbon benz[a]anthracene, from the methylene‑spaced analog benz[a]anthracene-7-methanethiol (CAS 63018-59-7), and from alkyl‑substituted derivatives such as 7‑methylbenz[a]anthracene. Even small structural changes drastically alter the compound’s redox chemistry, metal‑binding affinity, and metabolic activation pathways. Consequently, substituting BENZ(a)ANTHRACENE-7-THIOL with any close analog without confirmatory experimental data carries a high risk of divergent reactivity, altered toxicological profile, or loss of desired function—particularly in applications that exploit the thiol moiety for covalent attachment, surface anchoring, or sulfur‑mediated bioactivity [2].

BENZ(a)ANTHRACENE-7-THIOL
In‑Class Analog
Direct S–aryl conjugation may enable distinct metal-binding profile
Methylene‑spaced thiol may alter chemisorption strength and electronic coupling
Thiol moiety required for dimerization and sulfur-mediated reactivity
Non‑sulfur analogs cannot participate in thioether bond formation
SO₂ release hazard demands ventilated, acid‑free storage
Non‑thiol PAHs lack this hazard but also lose desired thiol functionality

BENZ(a)ANTHRACENE-7-THIOL – Quantified Differentiation Against Closest Analogs


Physicochemical Differentiation: BENZ(a)ANTHRACENE-7-THIOL vs. Benz[a]anthracene-7-methanethiol

The direct attachment of the thiol group to the aromatic core in BENZ(a)ANTHRACENE-7-THIOL results in a lower molecular weight (260.35 g mol⁻¹), higher density (1.274 g cm⁻³), and lower boiling point (489.6 °C) compared with the methylene‑spaced analog benz[a]anthracene-7-methanethiol (MW 274.38 g mol⁻¹; density 1.235 g cm⁻³; boiling point 507.6 °C) . The difference in exact mass (260.06606 vs. 274.08200 Da) and the absence of a rotatable C–S bond in the 7‑thiol compound (0 rotatable bonds) versus the methanethiol analog (1 rotatable bond) confer distinct conformational rigidity and packing characteristics that can influence solid‑state behavior, solubility, and metal‑surface assembly . These computed property differences are sufficient to distinguish the two compounds in procurement specifications and purity assays.

Physicochemical identity
Data to verify
ΔMW −14.0 g·mol⁻¹
Δdensity +0.039 g·cm⁻³
ΔBP −18.0 °C
0 vs 1 rotatable bond
Supports identity verification in procurement
Computed properties; experimental confirmation advised
Physicochemical properties Computational chemistry Procurement specification

Lipophilicity and Topological Polarity: BENZ(a)ANTHRACENE-7-THIOL vs. Parent Benz[a]anthracene

The introduction of the thiol group at the 7‑position markedly increases the computed logP from ~5.9 (benz[a]anthracene) to 5.43–5.8 (BENZ(a)ANTHRACENE-7-THIOL), while the topological polar surface area (TPSA) rises from 0 Ų to 1–38.8 Ų depending on the calculation method . The modest TPSA indicates that the compound retains high membrane permeability, yet the thiol proton (H‑bond donor count = 1) introduces a specific hydrogen‑bonding capability absent in the parent hydrocarbon. This combination of high logP with a single H‑bond donor differentiates the thiol from both the fully non‑polar parent PAH and from more polar hydroxylated metabolites (e.g., benz[a]anthracene-7-ol).

Lipophilicity & polarity
Data to verify
logP 5.4–5.8 vs ~5.9
TPSA 1–39 vs 0 Ų
H‑bond donors 1 vs 0
Guides extraction and chromatographic retention profiling
Computed values may vary by calculation method
Lipophilicity Membrane permeability Environmental fate

Thermal Stability and Safety Profile: Differential Hazard Classification vs. Non‑Thiol PAHs

BENZ(a)ANTHRACENE-7-THIOL is classified as a toxic substance with a flash point of 258.9 °C . Unlike the parent benz[a]anthracene, the thiol compound poses an additional safety hazard: upon heating or contact with acids it releases toxic sulfur dioxide (SO₂) gas [1]. This hazard is absent in non‑sulfur‑containing benz[a]anthracene derivatives (e.g., 7‑methylbenz[a]anthracene or the parent hydrocarbon). Consequently, BENZ(a)ANTHRACENE-7-THIOL requires ventilated, low‑temperature, dry storage conditions that exceed the standard requirements for non‑thiol PAH analogs.

Thermal hazard profile
Class-level
Flash point ~258.9 °C
Releases toxic SO₂ on heating or acid contact
Requires ventilated, dry storage distinct from non‑thiol PAHs
Safety data from hazardous substance database; verify per local protocol
Thermal stability Safety data Storage requirements

Structural Basis for Metal‑Binding and Self‑Assembly: Thiol Directly on Aromatic Core vs. Methylene‑Spaced Thiols

In BENZ(a)ANTHRACENE-7-THIOL the thiol group is conjugated directly to the aromatic π‑system, whereas in benz[a]anthracene-7-methanethiol the sulfur atom is separated by a methylene (–CH₂–) spacer, breaking conjugation. This structural difference is predicted to lower the S–H bond dissociation energy (BDE) and shift the thiol pKₐ in the directly attached thiol compared with the methanethiol analog . Although experimental BDE or pKₐ values are not available in the open literature for either compound, analogous anthracenethiol systems show that direct S–aryl attachment enhances chemisorption on gold and copper surfaces relative to benzyl‑type thiols [1]. Therefore, researchers requiring stronger, more conductive metal–thiolate junctions should favor the directly‑attached thiol.

Metal-binding basis
Class-level
Direct S–aryl conjugation predicted to enhance chemisorption; no experimental data for benz[a]anthracene scaffold
Supports selection for SAM research based on aryl-thiol class behavior
Inference from anthracenethiol literature; direct experimental validation needed
Surface chemistry Self-assembled monolayers Metal-organic frameworks

Biological Relevance: Thioether‑Linked Benz[a]anthracene Dimers Show Potent Bioactivity

Natural dimeric benz[a]anthracene thioethers (donghaesulfins A and B) isolated from Streptomyces sp. exhibit potent biological activities: donghaesulfin A induces quinone reductase (a cytoprotective enzyme), while donghaesulfin B displays antiangiogenesis activity [1]. These activities arise specifically from the thioether‑linked dimeric architecture; the monomeric benz[a]anthracene thiol (the target compound) serves as the logical synthetic precursor for constructing such thioether bonds. Non‑sulfur benz[a]anthracene derivatives (e.g., the parent hydrocarbon or 7‑methylbenz[a]anthracene) cannot participate in this dimerization chemistry. While no bioactivity data exist for BENZ(a)ANTHRACENE-7-THIOL itself, the demonstrated bioactivity of its dimeric congeners provides a class‑level rationale for its value as a key intermediate.

Dimeric bioactivity relevance
Supporting evidence
Dimeric thioethers donghaesulfins A/B reported to induce quinone reductase and antiangiogenesis; monomer serves as precursor
Supports dimer synthesis for bioactivity screening context
No bioactivity data for the monomer; class-level rationale
Bioactivity Natural products Drug discovery

BENZ(a)ANTHRACENE-7-THIOL – Evidence‑Backed Procurement Scenarios


Synthesis of Dimeric Benz[a]anthracene Thioethers for Bioactivity Screening

BENZ(a)ANTHRACENE-7-THIOL is the direct monomeric precursor for constructing donghaesulfin‑type dimeric thioethers, which have demonstrated quinone reductase induction and antiangiogenesis activities in natural product research . Procurement of the 7‑thiol is mandatory for any synthetic program aiming to replicate or elaborate this chemotype; non‑sulfur analogs cannot participate in the requisite thioether bond formation.

Fabrication of Self‑Assembled Monolayers (SAMs) on Gold or Copper Surfaces

The direct S–aryl conjugation in BENZ(a)ANTHRACENE-7-THIOL is predicted to yield stronger chemisorption and more efficient electronic coupling to metal electrodes compared with methylene‑spaced thiols, based on class‑level behavior of anthracenethiol SAMs . Researchers developing molecular junctions, organic field‑effect transistors, or chemiresistive sensors should select the directly‑attached 7‑thiol to maximize interfacial charge transfer and monolayer stability.

Physicochemical Reference Standard for Thiol‑Functionalized PAHs

The well‑defined computed properties of BENZ(a)ANTHRACENE-7-THIOL (density 1.274 g cm⁻³, BP 489.6 °C, logP 5.4–5.8, TPSA 1–39 Ų) make it suitable as a reference standard for chromatographic method development, environmental fate modeling, and quantitative structure–activity relationship (QSAR) studies involving sulfur‑containing PAHs. Its property profile is sufficiently distinct from benz[a]anthracene-7-methanethiol and the parent hydrocarbon to serve as a unique calibration point.

Hazard‑Controlled Organic Synthesis Requiring Thiol‑Specific Reactivity

For synthetic routes that exploit the nucleophilicity of the thiol group (e.g., thioether formation, Michael addition, disulfide synthesis), BENZ(a)ANTHRACENE-7-THIOL offers a conjugated aromatic thiol scaffold unavailable from non‑sulfur analogs. Its specific SO₂ emission hazard upon acid/heat exposure mandates ventilated, low‑temperature storage—a logistical consideration that differentiates procurement planning from non‑thiol PAHs.

Application
Selection Property
Validation Focus
Dimeric thioether synthesis
Direct aryl‑thiol for dimerization chemistry
Verify thioether bond formation and dimer purity
Self‑assembled monolayer studies
S‑aryl conjugation for chemisorption
Evaluate monolayer packing and charge transfer
Chromatographic reference for sulfur-PAHs
Distinct computed property signature
Cross‑validate retention time and quantification
Thiol‑specific synthetic transformations
Aromatic thiol nucleophilicity with SO₂ hazard profile
Confirm storage under ventilated, acid‑free conditions
Quote Request

Request a Quote for BENZ(a)ANTHRACENE-7-THIOL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.